molecular formula C20H13ClFN3OS B2471738 N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide CAS No. 941926-03-0

N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2471738
CAS RN: 941926-03-0
M. Wt: 397.85
InChI Key: OGQJKEYBJOCIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide” is a chemical compound that likely contains a benzothiazole ring, which is a type of heterocyclic compound . Benzothiazole derivatives have been studied for their diverse biological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzothiazole derivatives are generally synthesized by coupling substituted 2-amino benzothiazoles with other compounds .


Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .

Scientific Research Applications

Anti-Inflammatory Properties

Inflammation is a complex immune response that plays a crucial role in protecting tissues against disease and infection. Researchers have explored the anti-inflammatory potential of this compound. Specifically, a series of novel derivatives were synthesized, including N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides (8a–e) and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides (9a–e) . Notably:

Potential Quorum Sensing Inhibitors

Quorum sensing is a critical process in bacterial communication. Researchers have designed and evaluated a library of compounds to discover novel quorum sensing inhibitors. While not directly related to inflammation, this avenue of research highlights the compound’s versatility .

Analgesic Activity

Although not explicitly studied for analgesic properties, the presence of the thiazolidinone ring in related compounds has been associated with greater anti-inflammatory and analgesic activity .

Molecular Docking Studies

To understand the binding interactions, molecular docking studies were conducted. These studies provide a three-dimensional geometrical view of how the compound binds to its protein receptor .

Future Directions

Future research could focus on further elucidating the biological activities of this compound and similar benzothiazole derivatives, as well as optimizing their synthesis methods. These compounds could potentially be developed into therapeutic agents for various diseases .

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3OS/c21-16-8-4-9-17-18(16)24-20(27-17)25(12-15-7-1-2-10-23-15)19(26)13-5-3-6-14(22)11-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQJKEYBJOCIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.